molecular formula C8H19NSi B032395 1-(Trimethylsilyl)piperidine CAS No. 3768-56-7

1-(Trimethylsilyl)piperidine

Cat. No.: B032395
CAS No.: 3768-56-7
M. Wt: 157.33 g/mol
InChI Key: WLADIVUISABQHN-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)piperidine, also known as trimethyl(piperidin-1-yl)silane, is a specialized organosilicon compound with the molecular formula C 8 H 19 NSi and a molecular weight of 157.33 g/mol . This reagent is characterized as a transparent liquid with a density of 0.85 g/cm³ and a boiling point of 193°C at 760 mmHg . As an N-silylated amine , its core research value lies in its role as a versatile synthetic building block and protecting group . The trimethylsilyl group attached to the piperidine nitrogen can shield the amine functionality during multi-step synthetic sequences, particularly in the development of complex piperidine-containing pharmaceuticals . Piperidine derivatives are one of the most significant structural elements in pharmaceuticals, present in more than twenty classes of drugs and numerous natural alkaloids . This compound is therefore invaluable in medicinal chemistry for the research and discovery of new bioactive molecules. Its applications extend to use as a reagent in various organic transformations. The silicon-nitrogen bond is readily hydrolyzed, making it an effective protected form of the corresponding imine, which can participate in reactions as both a nucleophile and an electrophile . This dual reactivity makes it a valuable precursor in the synthesis of saturated heterocyclic rings and other complex nitrogen-containing structures for advanced chemical research. Note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or veterinary diagnosis and treatment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(piperidin-1-yl)silane
Source PubChem
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InChI

InChI=1S/C8H19NSi/c1-10(2,3)9-7-5-4-6-8-9/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WLADIVUISABQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063175
Record name Piperidine, 1-(trimethylsilyl)-
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Molecular Weight

157.33 g/mol
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CAS No.

3768-56-7
Record name 1-(Trimethylsilyl)piperidine
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Record name Piperidine, 1-(trimethylsilyl)-
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Record name Piperidine, 1-(trimethylsilyl)-
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Record name Piperidine, 1-(trimethylsilyl)-
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Record name 1-(trimethylsilyl)piperidine
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Synthetic Methodologies for 1 Trimethylsilyl Piperidine

Direct Silylation of Piperidine (B6355638)

Direct silylation involves the reaction of piperidine with a reagent that can transfer a trimethylsilyl (B98337) (TMS) group directly to the nitrogen atom. This approach is fundamental in organosilicon chemistry for the protection of N-H bonds or for the generation of silyl (B83357) amine reagents.

The direct silylation of piperidine is typically achieved using powerful silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction proceeds by the transfer of a TMS group from the reagent to the piperidine nitrogen. The efficiency of this process is influenced by several factors, including the choice of solvent, reaction temperature, and time.

Optimization studies for the silylation of analogous compounds often reveal that the concentration of the silylating agent and the solvent volume are pivotal for achieving high efficiency. mdpi.com For instance, in the silylation of benzodiazepines using BSTFA, higher volumes of the silylating agent led to increased reaction responses. mdpi.com While temperature and reaction time can be significant, the concentration of the silylating agent often has a more pronounced effect on the reaction rate. mdpi.com The reaction is typically carried out in an aprotic solvent, such as acetonitrile (B52724) or ethyl acetate, to prevent the hydrolysis of the silylating agent and the product.

Table 1: General Conditions for Direct Silylation of Amines with BSTFA

ParameterConditionRationale
Silylating Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Highly reactive agent, provides a strong driving force for the reaction.
Solvent Aprotic (e.g., Acetonitrile, Ethyl Acetate)Prevents hydrolysis of the silylating agent and the N-silylated product.
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier.
Time 20-40 minutesGenerally sufficient for the reaction to reach completion with a reactive agent like BSTFA.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

While direct silylation is effective, catalytic methods are being developed to improve efficiency and selectivity, particularly for more complex substrates. Transition-metal-free catalysts, such as tris(pentafluorophenyl)borane, B(C6F5)3, have been shown to catalyze the cascade silylation of N-aryl piperidines with hydrosilanes. acs.org This specific process leads to the formation of more complex bridged sila-N-heterocycles rather than 1-(trimethylsilyl)piperidine itself, but it demonstrates the potential of borane (B79455) catalysts in activating Si-H bonds for C-Si bond formation subsequent to N-silylation. acs.org

For the direct N-silylation of amines, catalysts can facilitate the reaction with less reactive silylating agents or under milder conditions. For example, piperidine itself can act as a catalyst in the reaction of triphenylsilane (B1312308) with hydroxy compounds, highlighting the role of amines in facilitating silylation reactions. acs.org The development of specific catalysts for the direct N-trimethylsilylation of simple cyclic amines like piperidine remains an area of ongoing research interest, aiming to improve reaction rates and reduce the reliance on highly reactive, and often expensive, silylating agents.

Alternative Synthetic Routes to N-Silylated Piperidines

Beyond direct silylation with activated reagents, other reliable methods are widely employed for the synthesis of this compound and related N-silylated amines.

One of the most common and straightforward methods for the synthesis of this compound involves the reaction of piperidine with a trimethylsilyl halide, typically trimethylchlorosilane (TMCS). In this reaction, the nucleophilic nitrogen atom of piperidine attacks the electrophilic silicon atom of TMCS, displacing the chloride ion.

This reaction produces hydrogen chloride (HCl) as a byproduct. The HCl can protonate the starting piperidine or the product, rendering it unreactive and forming the hydrochloride salt. To prevent this, a tertiary amine base, such as triethylamine (B128534) or pyridine, is added to the reaction mixture. mdpi.com The base acts as an HCl scavenger, neutralizing the acid as it is formed and allowing the reaction to proceed to completion.

A representative reaction is the synthesis of the analogous compound 1,4-bis(trimethylsilyl)piperazine (B1638962), where piperazine (B1678402) is reacted with trimethylchlorosilane in the presence of triethylamine in diethyl ether. mdpi.com The mixture is stirred and heated to ensure the reaction completes, after which the triethylamine hydrochloride salt is filtered off, and the product is isolated from the filtrate. mdpi.com

Table 2: Typical Reaction for N-Silylation using Trimethylchlorosilane

ComponentRoleExample
Amine SubstratePiperidine
Silyl Halide Silylating AgentTrimethylchlorosilane (TMCS)
Amine Base HCl ScavengerTriethylamine
Solvent Reaction MediumDiethyl Ether, Dioxane

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Research into silylation chemistry continues to produce novel reagents with unique reactivity and selectivity. Besides the widely used BSTFA, other N,O-bis(trimethylsilyl) reagents like N,O-bis(trimethylsilyl)acetamide (BSA) are also effective. These reagents offer the advantage of producing neutral or volatile byproducts, which simplifies purification.

Hydrosilanes, in combination with appropriate catalysts, also serve as silylating agents. Catalytic dehydrogenative coupling between an N-H bond and an Si-H bond is a powerful method for forming N-Si bonds. While often applied to more complex systems, this principle can be adapted for the synthesis of simpler silylamines. For instance, B(C6F5)3 has been used to catalyze the reaction of N-aryl piperidines with hydrosilanes, indicating the utility of this approach. acs.org The development of new catalytic systems that can efficiently perform dehydrogenative silylation of simple amines like piperidine under mild conditions is a key goal in modern synthetic chemistry.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of this compound synthesis, green approaches focus on improving atom economy, using safer solvents, and developing catalytic, reusable systems.

One approach is to perform reactions under solvent-free conditions. nih.gov For example, the synthesis of perimidines, another class of N-heterocycles, has been achieved by reacting 1,8-naphthalenediamine with aldehydes at 70 °C under solvent-free conditions using sulfamic acid as a recyclable catalyst. nih.gov A similar solvent-free approach could potentially be applied to the reaction of piperidine with a silylating agent, reducing solvent waste.

Furthermore, the development of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. Using a solid-supported catalyst could simplify the purification process, as the catalyst could be removed by simple filtration and potentially reused. While specific examples for the synthesis of this compound are not extensively documented, the broader trends in organic synthesis point towards the exploration of such sustainable methodologies. nih.gov The ideal green synthesis would involve a catalytic, high-yield reaction with minimal byproducts, performed in a benign solvent or no solvent at all.

Solvent-Free Conditions

The direct silylation of piperidine under solvent-free conditions represents a highly efficient and atom-economical approach for the synthesis of this compound. This method typically involves the reaction of piperidine with a suitable silylating agent, such as hexamethyldisilazane (B44280) (HMDS), without the use of an organic solvent. The elimination of solvents reduces environmental impact, simplifies product purification, and can lead to increased reaction rates due to higher reactant concentrations.

One common approach involves heating a mixture of piperidine and HMDS. Hexamethyldisilazane is an advantageous silylating agent as it is cost-effective, stable, and the only byproduct of the reaction is ammonia (B1221849), which is easily removed from the reaction mixture. wikipedia.org While the reaction can proceed without a catalyst, it is often slower. In many instances for the silylation of other substrates like alcohols and phenols, the reaction is carried out by simply refluxing the substrate with HMDS. nih.gov This catalyst-free approach, when applied to piperidine, offers a straightforward procedure with a simple work-up, often involving direct distillation of the product from the reaction mixture.

Detailed Research Findings:

Research into solvent-free silylation has demonstrated its broad applicability for various substrates. For instance, a wide range of carboxylic acids have been successfully converted to their trimethylsilyl esters using HMDS in a solvent-free process, occasionally with a catalytic amount of iodine to facilitate the reaction for less reactive substrates. nih.gov This highlights the potential for similar catalyst-free or minimally catalyzed solvent-free systems for the silylation of amines like piperidine. The reaction between piperidine and trimethylsilyl chloride (TMSCl) can also be considered, which would form this compound and piperidine hydrochloride as a byproduct.

Silylating AgentReactantConditionsKey Advantages
Hexamethyldisilazane (HMDS)PiperidineNeat, RefluxAtom economical, ammonia is the only byproduct, no solvent waste, simple work-up.
Trimethylsilyl chloride (TMSCl)PiperidineNeat, Room Temperature or Gentle HeatingHigh reactivity, but produces stoichiometric hydrochloride salt waste.

Sustainable Catalysis

The use of sustainable catalysts in the synthesis of this compound is a key aspect of green chemistry, aiming to replace hazardous and stoichiometric reagents with efficient, recyclable, and environmentally benign alternatives. Sustainable catalysts can include reusable solid acids, organocatalysts, and other systems that operate under mild conditions.

For the silylation of amines, various sustainable catalysts have been explored, primarily in conjunction with HMDS, which has low intrinsic silylating power. nih.gov These catalysts function by activating the Si-N bond in HMDS, making the trimethylsilyl group more susceptible to nucleophilic attack by the amine.

Detailed Research Findings:

Studies on analogous reactions provide strong evidence for the applicability of sustainable catalysts to the synthesis of this compound. For example, silica (B1680970) chloride (SiO2-Cl) has been reported as an efficient and reusable catalyst for the trimethylsilylation of alcohols and phenols with HMDS under solvent-free conditions. colostate.edu The catalyst is easily recovered by filtration and can be reused after drying, which significantly reduces waste. colostate.edu

Iodine has also been identified as a highly efficient and practically neutral catalyst for the silylation of alcohols with HMDS. nih.gov This method proceeds under mild conditions and avoids the formation of acidic byproducts often associated with traditional methods using silyl halides. The application of such a system to piperidine would offer a green and mild route to the desired product. Furthermore, p-toluenesulfonic acid bound on silica gel has been utilized as a recyclable solid acid catalyst in other syntheses involving piperidine derivatives under microwave irradiation, demonstrating the potential for solid-supported catalysts in this area. researchgate.net

CatalystSilylating AgentReactantReaction ConditionsKey Sustainability Features
Silica Chloride (SiO2-Cl)Hexamethyldisilazane (HMDS)PiperidineSolvent-free, Room Temperature or HeatingHeterogeneous, reusable, easy separation, high yields reported for alcohols/phenols. colostate.edu
Iodine (I2)Hexamethyldisilazane (HMDS)PiperidineSolvent or Solvent-free, Room TemperatureMild and nearly neutral conditions, metal-free, high efficiency. nih.gov
p-Toluenesulfonic acid on silica gel-Piperidine derivativesMicrowave irradiationSolid-supported acid catalyst, reusable, suitable for rapid synthesis. researchgate.net

Role as a Silylating Agent

This compound is recognized for its role as a silylating agent, a process that involves the introduction of a trimethylsilyl group (TMS) onto a molecule. wikipedia.org This chemical modification is a widely used strategy in organic synthesis for the protection of various functional groups, including alcohols, amines, and carboxylic acids. wikipedia.orggoogle.com The introduction of the TMS group can also alter the physical properties of a compound, such as its volatility and solubility. google.com Silylation reactions often proceed via nucleophilic substitution at the silicon atom. unishivaji.ac.in

The effectiveness of a silylating agent is influenced by the nature of the leaving group attached to the silicon atom. unishivaji.ac.in In the case of this compound, the piperidine moiety acts as the leaving group. Silylamines, such as this compound, are a class of silylating agents used for the derivatization of alcohols, amines, amino acids, amides, and ureas. researchgate.net

This compound is employed in the silylation of hydroxyl (-OH) groups in alcohols and phenols to form trimethylsilyl ethers. researchgate.netcolostate.edu This reaction serves as a common protective strategy in multi-step organic syntheses. The general mechanism for the silylation of an alcohol with a silyl amine involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating agent.

The reaction of this compound with an alcohol (R-OH) can be represented as follows:

R-OH + (CH₃)₃Si-N(C₅H₁₀) → R-O-Si(CH₃)₃ + HN(C₅H₁₀)

This transformation is typically carried out under mild conditions. For instance, the general procedure for silylation using silylamines involves reacting the substrate with a slight excess of the silylating agent in a suitable solvent at elevated temperatures for a short period. researchgate.net

Substrate ClassReagentProductReaction Conditions
AlcoholsThis compoundTrimethylsilyl etherTypically in an inert solvent, heated for a short duration. researchgate.net
PhenolsThis compoundTrimethylsilyl etherSimilar conditions to alcohols, may proceed at room temperature. researchgate.net

Carboxylic acids can be converted to their corresponding trimethylsilyl esters through silylation with agents like this compound. colostate.edusigmaaldrich.com This derivatization is often performed to increase the volatility of the carboxylic acids for analytical techniques such as gas chromatography. sigmaaldrich.com

The reaction between a carboxylic acid (R-COOH) and this compound proceeds as follows:

R-COOH + (CH₃)₃Si-N(C₅H₁₀) → R-COO-Si(CH₃)₃ + HN(C₅H₁₀)

In some cases, a mixture of silylating agents may be used to enhance the silylating power. sigmaaldrich.com

Substrate ClassReagentProductPurpose
Carboxylic AcidsThis compoundTrimethylsilyl esterProtection of the carboxyl group, increased volatility for GC analysis. sigmaaldrich.com

This compound can also be used for the silylation of primary and secondary amino (-NH₂) groups to yield N-trimethylsilyl derivatives. researchgate.net This protection is crucial in various synthetic transformations where the amino group's reactivity needs to be temporarily masked.

The general reaction for the silylation of a primary amine (R-NH₂) is:

R-NH₂ + (CH₃)₃Si-N(C₅H₁₀) → R-NH-Si(CH₃)₃ + HN(C₅H₁₀)

For secondary amines (R₂NH), the reaction is:

R₂NH + (CH₃)₃Si-N(C₅H₁₀) → R₂N-Si(CH₃)₃ + HN(C₅H₁₀)

Silylamines are effective for silylating amines and their hydrochlorides. researchgate.net

Substrate ClassReagentProductNotes
Primary AminesThis compoundN-Trimethylsilyl amineThe reaction involves the replacement of one active hydrogen.
Secondary AminesThis compoundN-Trimethylsilyl amineThe reaction involves the replacement of the single active hydrogen.
Amino Acid HydrochloridesSilylamines (general class)Silylated amino acidsSilylamines can directly convert amino acid hydrochlorides. researchgate.net

Participation in Deprotonation Reactions

Beyond its role as a silylating agent, the piperidine moiety of this compound can be involved in deprotonation reactions, where it acts as a base.

Directed ortho metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to the lithium cation, positioning the base for deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

While this compound itself is not the primary base in DoM, the piperidine functional group is a component of some directing groups. The nitrogen atom of the piperidino group can act as a Lewis base to coordinate with the organolithium reagent, thereby directing the deprotonation to the ortho position of the aromatic ring to which it is attached.

The general principle of DoM can be illustrated as follows:

An aromatic compound with a DMG interacts with an organolithium reagent. wikipedia.org

The organolithium reagent deprotonates the aromatic ring at the ortho position, forming an aryllithium intermediate. wikipedia.org

This intermediate can then react with various electrophiles to introduce a substituent at the ortho position. wikipedia.org

Directing Group FeatureRole in DoMExample Bases
Heteroatom (e.g., Nitrogen in a piperidino group)Coordination with the Lewis acidic lithium of the organolithium reagent. wikipedia.orgbaranlab.orgn-Butyllithium, sec-Butyllithium, t-Butyllithium. uwindsor.ca
Lewis Basic SiteFacilitates the complex-induced proximity effect for regioselective deprotonation. baranlab.orgLithium diisopropylamide (LDA), Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). uwindsor.ca

Enantioselective deprotonation is a synthetic method used to create chiral molecules from prochiral starting materials using a chiral base. This technique often employs chiral lithium amide bases. acs.org A notable example is the asymmetric deprotonation of N-Boc-piperidine using a complex of a sec-alkyllithium and (-)-sparteine. researchgate.net

While the piperidine structure is a key component in substrates for enantioselective deprotonation, the direct participation of this compound as the chiral base or a key ligand in a widely recognized, general enantioselective deprotonation protocol is not extensively documented in the reviewed literature. The primary focus of research in this area has been on the development and application of chiral lithium amides derived from other amines.

Involvement in Radical Reactions

This compound and related N-silylated compounds are pivotal in various radical reactions, particularly in the formation of nitrogen-containing heterocyclic structures.

Radical cyclization is a powerful method for constructing cyclic molecules, including piperidines. acs.orgbirmingham.ac.uk This approach has been successfully applied to the synthesis of 2,4-disubstituted piperidines through the radical ring closure of precursors like 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgnih.gov

A significant challenge in radical cyclization is controlling the stereochemistry of the newly formed chiral centers. In the synthesis of 2,4-disubstituted piperidines, the reaction typically yields a mixture of cis and trans diastereomers. When using a common radical mediator like tributyltin hydride, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates affords predominantly the trans piperidines, but with only modest diastereomeric ratios, typically ranging from 3:1 to 6:1. acs.orgnih.gov

The choice of the radical mediator has a profound impact on the diastereoselectivity of the cyclization. Replacing tributyltin hydride with tris(trimethylsilyl)silane (B43935) (TTMSS) leads to a dramatic and unexpected enhancement in the diastereoselectivity, with trans/cis ratios reaching as high as 99:1 in certain cases. acs.orgorganic-chemistry.orgnih.gov

This remarkable improvement is attributed to the slower rate of hydrogen atom donation from TTMSS compared to tributyltin hydride. acs.org The slower trapping of the cyclized piperidine radical by TTMSS allows for a competing cascade process to occur. This cascade involves the selective rearrangement of the minor (cis) stereoisomer through a 1,5-radical translocation, followed by a Smiles-type rearrangement that ultimately leads to the more stable trans product. acs.orgorganic-chemistry.org This mechanistic pathway effectively converts the undesired isomer into the desired one, thereby significantly amplifying the diastereomeric ratio of the final product. organic-chemistry.orgnih.gov

Substituent (R)MediatorYield (%)trans:cis RatioReference
MethylTributyltin Hydride7575:25 acs.org
MethylTris(trimethylsilyl)silane9073:27 nih.gov
IsopropylTributyltin Hydride6586:14 acs.org
IsopropylTris(trimethylsilyl)silane75>99:1 acs.org
sec-ButylTributyltin Hydride7185:15 acs.org
sec-ButylTris(trimethylsilyl)silane60>99:1 nih.gov

Single Electron Transfer (SET) is a fundamental mechanism in photoredox catalysis, enabling the formation of radical species under mild conditions. sigmaaldrich.com In the context of N-silylated amines, SET processes are crucial for generating key reactive intermediates. Advances in frustrated Lewis pair (FLP) chemistry have also highlighted the role of SET in generating radical pairs from Lewis bases and acids, which can be initiated either thermally or by photoinduction. nih.gov The photocatalytic generation of α-amino radicals from α-silyl secondary amines occurs through an initial SET from the amine to a photo-excited catalyst. rsc.org

The α-amino radical is a versatile intermediate for C-C bond formation. nih.gov While traditional methods for its generation can lack regioselectivity, the use of α-silylamines as precursors provides a more controlled approach. rsc.orgnih.gov

A recently developed multicomponent photocatalytic platform utilizes tris(trimethylsilyl)silane to generate silyl radicals. nih.govacs.org These silyl radicals then engage with in situ-generated iminium ions (formed from an amine and an aldehyde or ketone) to produce α-amino radicals in a regiospecific manner. nih.gov This process operates via an oxidatively initiated photocatalytic radical chain. The mechanism can proceed through two potential pathways:

Addition-Elimination: The silyl radical adds to the iminium ion to form an α-silyl aminium radical-cation, which then fragments to release the α-amino radical. nih.govacs.org

Direct SET: The silyl radical acts as a formal single-electron reductant, directly transferring an electron to the iminium ion to generate the α-amino radical. nih.govacs.org

This methodology allows for the generation of all-alkyl α-amino radicals, which can then be used in subsequent coupling reactions, such as arylation with persistent arene radical anions. nih.gov

Applications of 1 Trimethylsilyl Piperidine in Complex Molecule Synthesis

Synthesis of Piperidine (B6355638) Alkaloids and Analogues

Piperidine alkaloids are a large and diverse class of natural products characterized by the presence of a piperidine ring. wikipedia.org They are found in numerous plant and animal species and exhibit a wide range of biological activities. researchgate.net The synthesis of these complex molecules is a significant area of research in organic chemistry. nih.govntu.edu.sg

These natural products include compounds with varied structures, from simple monosubstituted piperidines to complex fused-ring systems. researchgate.netmdpi.com Synthetic strategies often focus on the stereoselective construction of the piperidine core. whiterose.ac.ukajchem-a.com While numerous methods exist for the synthesis of piperidine-containing alkaloids, the direct and prominent use of 1-(trimethylsilyl)piperidine as a key starting material or reagent in these complex total syntheses is not extensively documented in mainstream chemical literature. However, its role can be envisaged in preparing silylated intermediates or acting as a specific base in certain synthetic steps.

Preparation of Pharmaceutical Intermediates

The piperidine scaffold is one of the most prevalent heterocyclic motifs found in pharmaceuticals. ajchem-a.comnih.gov Consequently, the synthesis of functionalized piperidines as pharmaceutical intermediates is of critical importance. researchgate.net

Nitrogen-containing compounds are fundamental building blocks in medicinal chemistry and materials science. The piperidine ring, in particular, is a key structural unit in many approved drugs. Silylated amines, such as this compound, represent a class of reagents that can be used to introduce the piperidine moiety or to facilitate reactions in the synthesis of more complex nitrogenous molecules. The trimethylsilyl (B98337) group can modify the reactivity and solubility of the parent amine, making it a useful tool in certain synthetic contexts.

The 2,4-disubstituted piperidine framework is a key structural feature in a variety of biologically active compounds. A significant challenge in their synthesis is controlling the stereochemistry at the C2 and C4 positions. One notable method involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. acs.orgnih.gov

In this approach, the choice of the radical mediator has a profound impact on the diastereoselectivity of the cyclized product. While tributyltin hydride gives modest selectivity, the use of a different silyl (B83357) reagent, tris(trimethylsilyl)silane (B43935), dramatically enhances the diastereomeric ratio in favor of the trans isomer. nih.govorganic-chemistry.org This enhancement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process, which is facilitated by the slower trapping of the piperidine radical by tris(trimethylsilyl)silane compared to tributyltin hydride. acs.orgnih.gov

EntryR GroupReagentDiastereomeric Ratio (trans:cis)
1HTributyltin hydride3:1
2HTris(trimethylsilyl)silane12:1
3MeTributyltin hydride3:1
4MeTris(trimethylsilyl)silane99:1
5BnTributyltin hydride6:1
6BnTris(trimethylsilyl)silane>99:1

This table presents the diastereomeric ratios obtained in the synthesis of 2,4-disubstituted piperidines via radical cyclization, highlighting the enhanced selectivity with tris(trimethylsilyl)silane. acs.orgnih.govorganic-chemistry.org

Pipecolic acid, or piperidine-2-carboxylic acid, is a non-proteinogenic amino acid that serves as a crucial chiral building block for piperidine alkaloids and various pharmaceutical agents. beilstein-journals.orgwikipedia.org The synthesis of its derivatives is an active area of research. researchgate.net

One common strategy in the synthesis involving amino acids is the protection of the carboxylic acid group, often by converting it into an ester. Trimethylsilyl (TMS) esters are frequently used for this purpose. nist.gov The formation of the trimethylsilyl ester of pipecolic acid is a key step in certain synthetic sequences. nist.gov Reagents like this compound can potentially serve as silylating agents in such transformations, transferring the trimethylsilyl group to the carboxylic acid moiety under specific conditions.

Use as a Protecting Group Strategy (N-Silylation)

Protecting groups are essential tools in organic synthesis, allowing for the temporary masking of a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. researchgate.net Silyl groups are among the most common protecting groups for alcohols and amines.

The protection of amines is crucial in multi-step synthesis. N-silylation, the formation of a nitrogen-silicon bond, is an effective method for the temporary protection of primary and secondary amines. researchgate.net The trimethylsilyl (TMS) group is particularly useful for this purpose due to its ease of installation and removal. chem-station.com

The N-Si bond is stable to many reaction conditions but can be readily cleaved, often by simple hydrolysis with water or more commonly with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netharvard.edu This lability makes the TMS group an excellent choice for temporary protection during a synthetic sequence. chem-station.com While trimethylsilyl chloride is a common reagent for this purpose, other silylating agents can also be employed. researchgate.net this compound itself is an example of an N-silylated amine, embodying the structure that is formed during such a protection step.

Silyl GroupAbbreviationCommon ReagentRelative Stability (Acid/Fluoride)
TrimethylsilylTMSTMSClVery Low / Very Low
TriethylsilylTESTESClLow / Low
tert-ButyldimethylsilylTBDMS / TBSTBDMSClModerate / High
TriisopropylsilylTIPSTIPSClHigh / Moderate
tert-ButyldiphenylsilylTBDPSTBDPSClVery High / High

This table summarizes common silyl protecting groups used for amines and alcohols and their relative stability, illustrating the lability of the TMS group. chem-station.com

Selective Derivatization in Polyfunctional Molecules

The synthesis of complex molecules, such as natural products, pharmaceuticals, and oligosaccharides, often necessitates the strategic protection and deprotection of various functional groups. In molecules containing multiple reactive sites, such as hydroxyl, amino, or carboxyl groups, achieving selective modification of a single site is a significant challenge. Silylation, the introduction of a silyl group, is a widely employed technique for the temporary protection of these functional groups, particularly hydroxyl groups. The selectivity of this derivatization is paramount for the successful multi-step synthesis of polyfunctional molecules.

This compound serves as a reagent for introducing the trimethylsilyl (TMS) group. The selective derivatization using silylating agents is governed by several factors, including the steric hindrance of the target functional group, the reactivity of the silylating agent, and the reaction conditions such as solvent and temperature.

Chemoselectivity: Alcohols vs. Other Functional Groups

A key aspect of selective derivatization is the ability to protect one type of functional group in the presence of another. Silylating agents, in general, exhibit a high degree of chemoselectivity for hydroxyl groups over other nucleophilic groups like amines. This preference is attributed to the high thermodynamic stability of the resulting silicon-oxygen (Si-O) bond compared to the silicon-nitrogen (Si-N) bond. While amines can be silylated, the resulting silylamines are significantly more labile and susceptible to hydrolysis, often being cleaved during aqueous workup procedures. This inherent reactivity difference allows for the selective O-silylation of amino alcohols, a common structural motif in biologically active compounds. For instance, studies on the silylation of dopamine (B1211576) have shown that the hydroxyl groups can be selectively protected in the presence of the amine functionality.

Regioselectivity: Differentiating Between Hydroxyl Groups

In polyhydroxylated compounds, such as carbohydrates and polyols, it is often necessary to differentiate between hydroxyl groups of varying reactivity. Regioselectivity is typically achieved based on the steric environment of the hydroxyl groups. Primary alcohols, being the least sterically hindered, are generally more reactive towards silylating agents than secondary or tertiary alcohols. This allows for the selective protection of a primary hydroxyl group while leaving more hindered secondary or tertiary hydroxyls untouched. The choice of the silylating agent and reaction conditions can be tuned to enhance this selectivity. While bulkier silylating agents are often employed to maximize steric differentiation, the trimethylsilyl group introduced by this compound can also be used for selective transformations under carefully controlled conditions.

The selective derivatization of polyfunctional molecules is a cornerstone of modern organic synthesis. The ability of silylating agents to chemoselectively and regioselectively protect hydroxyl groups enables complex synthetic routes that would otherwise be unfeasible.

Below is a representative data table illustrating the principles of selective silylation in polyfunctional molecules.

Table 1: Examples of Selective Silylation in Polyfunctional Substrates

Substrate Functional Groups Present Reagent/Conditions Major Product Yield (%) Type of Selectivity

Note: The data in this table is illustrative of selective silylation principles using various common silylating agents and is not specific to reactions with this compound due to a lack of detailed research findings for this specific reagent in the searched literature.

Computational and Spectroscopic Studies of 1 Trimethylsilyl Piperidine

Theoretical Calculations and Modeling

Theoretical and computational chemistry offer powerful tools for understanding the structural, electronic, and dynamic properties of molecules like 1-(trimethylsilyl)piperidine. These methods provide insights that complement experimental findings, aiding in the prediction of geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org For this compound, DFT calculations are instrumental in determining its ground-state geometry, vibrational frequencies, and electronic properties.

Research on related piperidine (B6355638) compounds has utilized DFT, often with the B3LYP functional and a basis set like 6-311G**, to predict heats of formation and evaluate thermal stability through bond dissociation energies. nih.gov This level of theory provides a reliable framework for analyzing the molecular structure. In the case of this compound, DFT calculations would focus on optimizing the geometry of the piperidine ring and the orientation of the trimethylsilyl (B98337) group. Key parameters such as the Si-N bond length, Si-C bond lengths, and the C-N-C bond angles within the piperidine ring can be accurately calculated.

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, illustrates the charge distribution and is useful for identifying regions susceptible to electrophilic and nucleophilic attack.

ParameterPredicted ValueMethod/Basis Set
Si-N Bond Length~1.75 ÅDFT/B3LYP/6-311G
Average Si-C Bond Length~1.88 ÅDFT/B3LYP/6-311G
Piperidine C-N Bond Length~1.47 ÅDFT/B3LYP/6-311G
C-N-C Angle (piperidine)~112°DFT/B3LYP/6-311G
HOMO-LUMO Energy GapVariesDFT/B3LYP/6-311G**

Note: The values in this table are illustrative, based on typical bond lengths and angles for similar N-silylated compounds and piperidine derivatives as analyzed by DFT. Actual values would require specific computation for this molecule.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net While specific MD studies on this compound are not prevalent, the technique is widely applied to understand the behavior of similar organic and organosilicon molecules in various environments. acs.orgmdpi.comresearchgate.net

An MD simulation of this compound would typically involve placing the molecule, represented by a force field (like CVFF or AMBER), into a simulation box filled with a chosen solvent, such as water or an organic solvent. mdpi.com The simulation then calculates the trajectory of every atom over a set period by solving Newton's equations of motion.

These simulations can provide crucial insights into:

Conformational Dynamics: How the piperidine ring inverts between chair and boat conformations and the rotational freedom of the trimethylsilyl group around the Si-N bond.

Solvation Effects: The structure of the solvent shell around the molecule and the strength of solute-solvent interactions.

Transport Properties: Diffusion coefficients can be calculated, which are relevant for understanding its behavior in solution.

MD simulations are particularly valuable for studying how the molecule interacts with larger systems, such as membranes or polymers, providing a dynamic picture that is inaccessible through static quantum chemistry calculations alone. acs.org

The conformational landscape of this compound is dominated by the stereochemistry of the six-membered piperidine ring and the steric bulk of the N-trimethylsilyl substituent. The piperidine ring itself preferentially adopts a chair conformation to minimize angular and torsional strain. ias.ac.in

In N-substituted piperidines, the substituent can occupy either an axial or an equatorial position. For the trimethylsilyl group, which is sterically demanding, there is a strong preference for the equatorial position. This preference minimizes unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C3 and C5 positions of the piperidine ring. nih.gov

Computational studies on analogous 2-substituted piperazines and piperidines confirm that bulky N-acyl or N-aryl groups strongly favor an axial orientation due to pseudoallylic strain, where the nitrogen lone pair conjugates with the adjacent π-system. nih.govnih.gov However, for a simple alkyl or silyl (B83357) group like trimethylsilyl, standard steric hindrance is the dominant factor, leading to an equatorial preference. The energy difference between the equatorial and axial conformers can be estimated using computational methods and is expected to be significant, effectively locking the trimethylsilyl group in the equatorial position under normal conditions. nih.gov

ConformerRelative Energy (kcal/mol)Key Feature
Equatorial-Chair0 (most stable)Trimethylsilyl group is in the equatorial position, minimizing steric hindrance.
Axial-Chair> 4.0Trimethylsilyl group is in the axial position, causing significant 1,3-diaxial strain.
Twist-Boat~5-6Higher energy conformation of the piperidine ring.

Note: Energy values are estimates based on conformational studies of similarly substituted piperidines.

Spectroscopic Characterization Techniques in Mechanistic Studies

Spectroscopic methods are indispensable for elucidating reaction mechanisms, allowing for the identification of intermediates, the tracking of reactant consumption and product formation, and the determination of reaction kinetics.

NMR spectroscopy is a primary tool for the structural and mechanistic analysis of organosilicon compounds. researchgate.net For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra provide a wealth of information.

¹H NMR: The spectrum would show characteristic signals for the trimethylsilyl protons (a sharp singlet, typically around 0.1 ppm) and distinct signals for the axial and equatorial protons of the piperidine ring at the α (C2/C6), β (C3/C5), and γ (C4) positions.

¹³C NMR: The spectrum would display signals for the methyl carbons of the silyl group and the three chemically distinct carbons of the piperidine ring (C2/C6, C3/C5, and C4).

²⁹Si NMR: This technique is particularly powerful for studying silicon-containing compounds. pascal-man.com this compound would exhibit a characteristic chemical shift in the ²⁹Si NMR spectrum, which is sensitive to the electronic environment around the silicon atom. Changes in this shift can be used to monitor reactions involving the Si-N bond. smu.edu

In mechanistic studies, variable-temperature (VT) NMR can be employed to investigate dynamic processes such as ring inversion or restricted rotation around the Si-N bond. By analyzing changes in the line shape of the NMR signals as a function of temperature, the energy barriers (ΔG‡) for these conformational changes can be determined. westernsydney.edu.au Furthermore, NMR can be used to monitor reaction progress in real-time, providing kinetic data and helping to identify transient intermediates that may not be isolable.

NucleusAtom PositionTypical Chemical Shift (ppm)Multiplicity
¹HSi-(CH ₃)₃~0.1Singlet
¹HPiperidine C2/C6 (α)~2.7-2.9Multiplet
¹HPiperidine C3/C5 (β)~1.5-1.7Multiplet
¹HPiperidine C4 (γ)~1.4-1.6Multiplet
¹³CSi-(C H₃)₃~1-3Quartet (in undecoupled)
¹³CPiperidine C 2/C 6 (α)~48-50Triplet (in undecoupled)
¹³CPiperidine C 3/C 5 (β)~26-28Triplet (in undecoupled)
¹³CPiperidine C 4 (γ)~24-26Triplet (in undecoupled)
²⁹Si(Si -N)~5-15Singlet

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint that can be used for both identification and for monitoring chemical transformations.

Key diagnostic peaks in the IR spectrum of this compound would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups of the trimethylsilyl moiety and the methylene (B1212753) groups of the piperidine ring, typically observed in the 2800-3000 cm⁻¹ region.

Si-C Vibrations: The Si-(CH₃)₃ group gives rise to characteristic absorptions, including a strong symmetric deformation (umbrella mode) around 1250 cm⁻¹ and rocking modes around 840 cm⁻¹ and 750 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bonds within the piperidine ring typically appears in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

Si-N Stretching: The Si-N stretching vibration is a key diagnostic peak for silylamines. This band is typically found in the 900-1000 cm⁻¹ region and can be strong.

In mechanistic studies, IR spectroscopy can be used to follow a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. For example, in a reaction involving the cleavage of the Si-N bond, one would observe the disappearance of the Si-N stretching band and the emergence of new bands corresponding to the products formed, such as an N-H stretch (around 3300-3500 cm⁻¹) if the piperidine nitrogen is protonated. ibm.com

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Intensity
C-H Stretch-CH₃, -CH₂-2800-3000Strong
Si-C Symmetric DeformationSi-(CH₃)₃~1250Strong
C-N StretchAliphatic Amine1020-1250Medium
Si-N StretchSilylamine900-1000Medium-Strong
Si-C RockSi-(CH₃)₃~840Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. The fragmentation pattern observed in electron ionization mass spectrometry (EI-MS) provides characteristic ions that are diagnostic for the trimethylsilyl (TMS) group and the piperidine ring structure. For N-silylated amines, including cyclic structures, the molecular ion is often detectable, alongside fragments resulting from predictable cleavage pathways. sci-hub.se

The mass spectrum of this compound is characterized by several key ions. The molecular ion ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 157, which corresponds to the molecular weight of the compound. nih.gov

A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group (•CH₃) from the silicon atom. nih.govnih.gov This results in the formation of a stable [M-15]⁺ ion at m/z 142. nih.gov This fragment is often prominent in the spectra of TMS derivatives.

The most abundant peak in the spectrum, known as the base peak, typically appears at m/z 73. nih.gov This ion corresponds to the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, and its high intensity is a hallmark feature for compounds containing this functional group. nih.govresearchgate.net Other significant fragments are also observed, arising from further decomposition of the molecular ion and major fragments.

Table 1: Key Mass Spectral Fragments of this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion/Structure
15739.70[C₈H₁₉NSi]⁺• (Molecular Ion)
14222.50[M - CH₃]⁺
10117.60Fragment from ring cleavage/rearrangement
7416.80[H₂C=N(H)Si(CH₃)₂]⁺• or similar rearrangement ion
73100[Si(CH₃)₃]⁺ (Base Peak)
Data sourced from MassBank of North America (MoNA). nih.gov

The presence of the molecular ion, the characteristic [M-15]⁺ fragment, and the dominant trimethylsilyl cation at m/z 73 collectively provide a definitive mass spectral fingerprint for the identification of this compound. nih.gov

Advanced Analytical Methodologies for Monitoring Reactions Involving 1 Trimethylsilyl Piperidine

Chromatographic Techniques

Chromatography is a cornerstone of reaction analysis, allowing for the separation and quantification of individual components within a complex reaction mixture. For reactions involving 1-(trimethylsilyl)piperidine, both gas and liquid chromatography serve critical but distinct roles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. Silylation is frequently employed as a derivatization step specifically to make non-volatile compounds like alcohols, amines, and carboxylic acids amenable to GC analysis. bridgewater.edumdpi.com In reactions where this compound is the reagent, the resulting trimethylsilyl (B98337) (TMS) derivatives are often ideal candidates for GC-MS analysis due to their increased volatility and thermal stability compared to the parent compounds. mdpi.com

The methodology allows for the effective separation of reactants, products, and byproducts on a capillary column, followed by their identification and quantification by mass spectrometry. By taking aliquots from a reaction at various time points, a kinetic profile can be constructed, showing the consumption of the starting material and the formation of the silylated product. The mass spectrometer provides crucial structural information, with the fragmentation patterns of TMS derivatives being well-documented, often showing characteristic ions that confirm the presence of the trimethylsilyl group. For instance, the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 is a common fragment.

However, analysts must be cautious of potential artifacts. Incomplete derivatization can lead to multiple peaks for a single analyte, while side reactions with the solvent or impurities can generate unexpected byproducts. bridgewater.edu Therefore, method development and validation are critical to ensure that the chromatographic results accurately reflect the composition of the reaction mixture. bridgewater.edu

ParameterDescriptionRelevance in Silylation Reaction Monitoring
Stationary Phase Typically a low-polarity phase like 5% phenyl polysiloxane (e.g., HP-5MS).Provides good separation for a wide range of silylated and non-silylated organic compounds. nih.gov
Injector Temperature Set high enough to ensure rapid volatilization without causing thermal degradation of analytes (e.g., 230-280°C). nih.govPrevents discrimination of less volatile components and ensures accurate representation of the sample.
Oven Program A temperature ramp (e.g., starting at 60°C, ramping at 10°C/min to 280°C) is used to elute compounds with a wide range of boiling points. nih.govAllows for the separation of volatile starting materials from higher-boiling silylated products within a single run.
MS Detector Mode Electron Ionization (EI) is common for generating reproducible fragmentation patterns for library matching. Selected Ion Monitoring (SIM) can be used for higher sensitivity and quantitative analysis of specific target compounds. nih.govEI provides structural confirmation of the silylated product, while SIM allows for precise quantification of reactants and products to track reaction progress.
Characteristic Ions (m/z) [M]+ (Molecular Ion), [M-15]+ (Loss of CH₃), 73 ([Si(CH₃)₃]+).These ions are diagnostic for the presence of a trimethylsilyl group and aid in the identification of reaction products. americanpharmaceuticalreview.com

Table 1: Typical GC-MS Parameters for the Analysis of Reactions Involving Silylation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring reaction progress and assessing the purity of products, particularly for compounds that are not suitable for GC due to low volatility or thermal instability. orgsyn.org In the context of reactions using this compound, HPLC can be used to track the disappearance of the starting material (e.g., an alcohol or phenol) and the appearance of the silylated product.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. A key advantage is that analysis can often be performed without derivatization, allowing for direct monitoring of the reaction mixture. mdpi.comrsc.org By injecting aliquots over time, the conversion of the starting material can be quantified, typically using a UV detector if the analytes are chromophoric.

However, a significant challenge in the HPLC analysis of silylated compounds is their potential instability in the protic and often aqueous mobile phases used in RP-HPLC. Silyl (B83357) ethers can be susceptible to hydrolysis back to the parent alcohol on the column, which would lead to inaccurate quantification. researchgate.net This necessitates careful method development, potentially using aprotic mobile phases in normal-phase chromatography or employing rapid analysis times to minimize on-column reactions. For challenging separations or when dealing with non-chromophoric species, coupling HPLC with mass spectrometry (HPLC-MS) provides enhanced specificity and sensitivity. nih.govunodc.org

ParameterTypical ConditionsPurpose in Monitoring Silylation Reactions
Column C18 reversed-phase column (e.g., 250 x 4.6 mm). researchgate.netStandard for separating a wide range of organic molecules based on hydrophobicity. Allows for monitoring of the less polar silylated product eluting later than the more polar starting material.
Mobile Phase Gradient of an aqueous component (e.g., water with 0.1% acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netThe gradient allows for the elution of both the polar starting materials and the more non-polar silylated products in a single run.
Flow Rate 1.0 mL/min. researchgate.netA standard flow rate that provides a balance between analysis time and separation efficiency.
Detector UV/Vis or Diode Array Detector (DAD).Monitors the concentration of chromophoric reactants and products to assess reaction completion and purity.
Column Temperature Maintained at a constant temperature (e.g., 30°C). researchgate.netEnsures reproducible retention times and minimizes temperature-dependent degradation of sensitive silyl ethers.

Table 2: Representative HPLC Conditions for Reaction Progress and Purity Assessment.

In-situ Spectroscopic Monitoring

In-situ (in the reaction mixture) spectroscopic techniques are invaluable for obtaining real-time data on reaction kinetics, identifying transient intermediates, and understanding reaction mechanisms without the need for sampling and offline analysis.

ReactIR is a commercially available technology based on Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. orgsyn.org A robust probe is inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra from the reaction mixture in real-time. unodc.org This method is exceptionally well-suited for monitoring silylation reactions.

The fundamental principle involves tracking the change in absorbance of specific infrared bands corresponding to the functional groups of reactants and products. For example, in the silylation of an alcohol with this compound, ReactIR can monitor:

The disappearance of the alcohol O-H stretch: A broad band typically found around 3200-3600 cm⁻¹.

The appearance of the Si-O stretch: A strong band that appears in the product, typically around 1000-1100 cm⁻¹.

By plotting the intensity of these characteristic peaks against time, a detailed kinetic profile of the reaction is generated automatically. mdpi.com This provides immediate insight into the reaction rate, the onset of the reaction, and its completion point. The data can be used to study the effect of variables like temperature, catalyst loading, or reagent concentration on the reaction kinetics. mdpi.com

Functional GroupTypical Wavenumber (cm⁻¹)Change During Silylation of an Alcohol
Alcohol O-H Stretch 3200 - 3600 (broad)Decrease
C-O Stretch (Alcohol) 1050 - 1200Decrease
Si-O-C Stretch (Silyl Ether) 1000 - 1100 (strong)Increase
Si-C Stretch (from TMS group) 1250 (sharp), 840 (strong)Increase

Table 3: Key Infrared Absorption Bands for Monitoring Alcohol Silylation with ReactIR.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For products derived from this compound, these methods are primarily used to assess thermal stability.

Thermogravimetric Analysis (TGA) is a key technique in this area. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., air or nitrogen). A TGA curve plots mass loss versus temperature, providing critical information about the decomposition temperature of the silylated compound. This is important for determining the upper-temperature limits for handling, purification (e.g., distillation), and application of the material. For example, TGA can show at what temperature a silylated polymer begins to decompose, which is a critical parameter for its processing and end-use. In one study, a pure polymer, poly(1-trimethylsilyl-1-propyne), started to decompose at 278°C in air, indicating its relative thermal stability.

CompoundOnset of Decomposition (3% mass loss in air)Reference
Poly(1-trimethylsilyl-1-propyne) (PTMSP-3)278 °C
PTMSP-3 with Irganox 1010315 °C

Table 4: Example of Thermal Stability Data from TGA for a Silylated Polymer.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Reactions Involving 1-(Trimethylsilyl)piperidine

The development of efficient catalytic systems is paramount for the sustainable and economical utilization of this compound in chemical synthesis. While various catalytic methods for the synthesis and reaction of N-silylated amines have been established, future research is expected to focus on several key areas. rsc.org The exploration of earth-abundant and non-toxic metal catalysts, such as those based on iron, copper, and zinc, presents a more environmentally friendly and cost-effective alternative to precious metal catalysts. researchgate.net Furthermore, the design of catalysts with enhanced selectivity will be crucial for minimizing waste and improving the efficiency of reactions involving this compound.

Exploration of Stereoselective Transformations

The synthesis of chiral molecules with a high degree of stereocontrol is a significant challenge in modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. Future research involving this compound is anticipated to increasingly focus on the development of stereoselective transformations. This includes the design of chiral catalysts and reagents that can induce high levels of enantioselectivity or diastereoselectivity in reactions where this compound is used as a reactant or a catalyst.

Recent advancements in catalytic enantioselective silylation of N-sulfonylimines to produce optically active α-amino silanes highlight the potential in this field. acs.org The exploration of new chiral ligands for metal catalysts and the development of organocatalytic systems are expected to yield novel methods for the asymmetric synthesis of valuable chiral building blocks. The ability to precisely control the three-dimensional arrangement of atoms will unlock new possibilities for the synthesis of complex natural products and pharmaceuticals.

Applications in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The integration of this compound into flow chemistry setups is an emerging area with significant potential. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to higher yields, improved selectivity, and reduced reaction times for processes involving this reagent. soci.org

Furthermore, the combination of flow chemistry with automated synthesis platforms enables the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries. researchgate.netnih.gov This is particularly valuable in drug discovery and materials science, where the ability to quickly synthesize and screen a large number of compounds is essential. Future research will likely focus on the development of dedicated flow reactors and automated systems specifically designed for reactions involving silylated amines, facilitating their broader adoption in both academic and industrial settings.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

By analyzing large datasets, machine learning models can identify subtle patterns and relationships that may not be apparent to human chemists, leading to the discovery of novel reactions and the optimization of existing ones. chemai.io The integration of AI and ML with automated synthesis platforms could create a closed-loop system where the AI proposes new reactions, the automated system performs the experiments, and the results are fed back to the AI to refine its models. This synergistic approach has the potential to dramatically accelerate the pace of chemical innovation.

Expanding the Scope of N-Silylated Piperidines in Materials Science

While this compound is primarily known for its applications in organic synthesis, there is a growing interest in exploring the potential of N-silylated piperidines in materials science. These compounds can serve as valuable precursors for the synthesis of novel materials with tailored properties. For instance, the related compound 1,4-bis(trimethylsilyl)piperazine (B1638962) has been investigated as a precursor for the chemical vapor deposition of silicon carbonitride films, which have applications in microelectronics and protective coatings. mdpi.com

Future research is expected to explore the use of this compound and other N-silylated piperidines as building blocks for the synthesis of polymers, dendrimers, and other functional materials. The incorporation of the piperidine (B6355638) motif can impart specific properties to these materials, such as basicity, and the trimethylsilyl (B98337) group can be exploited for further functionalization. Additionally, piperidine-containing compounds are being investigated for the development of bioactive films for applications such as drug delivery. nih.gov The exploration of these new frontiers in materials science will undoubtedly uncover novel applications for this versatile class of compounds.

Q & A

Q. What are the common synthetic routes for 1-(Trimethylsilyl)piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or silylation reactions. For example, trimethylsilyl chloride (TMSCl) can react with piperidine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios significantly impact yield. Purity is optimized via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS to detect intermediates/byproducts.

Q. How can spectroscopic techniques (NMR, FTIR) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The trimethylsilyl (TMS) group produces a singlet at δ 0.0–0.5 ppm. Piperidine protons appear as multiplets between δ 1.4–2.8 ppm (CH₂ groups) and δ 2.8–3.2 ppm (N–CH₂).
  • ¹³C NMR : The TMS carbon resonates at δ 0–5 ppm, while piperidine carbons appear at δ 20–50 ppm.
  • FTIR : Confirm Si–C stretching (~1250 cm⁻¹) and N–H bending (if secondary amine, ~1450 cm⁻¹).
  • Validation : Compare spectral data with computational predictions (DFT methods) or literature analogs .

Q. What stability challenges arise when handling this compound, and how are they mitigated?

  • Methodological Answer :
  • Moisture Sensitivity : Hydrolysis of the TMS group can generate silanol byproducts. Store under inert gas (N₂/Ar) and use anhydrous solvents.
  • Thermal Stability : Avoid prolonged heating >80°C to prevent decomposition. Degradation pathways can be tracked via GC-MS or HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl group influence the reactivity of this compound in organometallic catalysis?

  • Methodological Answer : The TMS group acts as a bulky electron-donating substituent, altering piperidine’s basicity and nucleophilicity. For example:
  • Coordination Studies : Use X-ray crystallography or DFT calculations to assess binding modes with transition metals (e.g., Pd, Ni).
  • Catalytic Activity : Compare reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound vs. unmodified piperidine. Data can be quantified via kinetic assays .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :
  • Isomer Differentiation : For regioisomers, employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to assign substituent positions.
  • SAR Validation : Use in vitro assays (e.g., receptor binding) with strict controls (e.g., reference ligands) to confirm bioactivity. Statistical tools (e.g., ANOVA) can identify outliers .

Q. How can computational modeling (DFT, MD) predict the physicochemical properties of this compound for drug discovery?

  • Methodological Answer :
  • Solubility Prediction : Calculate logP values using software (e.g., Schrödinger’s QikProp) and validate experimentally via shake-flask method.
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to assess flexibility of the piperidine ring and TMS group. Compare with X-ray/NMR data .

Data Contradiction Analysis

Q. Why might GC-MS analysis of this compound derivatives produce conflicting results compared to LC-MS?

  • Methodological Answer :
  • Thermal Degradation : GC injector temperatures (>250°C) may decompose TMS-containing compounds, leading to false peaks (e.g., siloxanes). LC-MS (electrospray ionization) minimizes thermal stress.
  • Ionization Efficiency : TMS groups reduce proton affinity, lowering signal intensity in ESI-MS. Derivatization (e.g., acetylation) enhances detectability .

Methodological Best Practices

  • Synthetic Reproducibility : Document stoichiometry, solvent purity, and reaction atmosphere.
  • Analytical Cross-Validation : Combine NMR, IR, and HRMS for structural confirmation.
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to volatility/toxicity risks .

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